molecular formula C6H4FNO2 B14859019 4-Fluoro-6-hydroxypicolinaldehyde

4-Fluoro-6-hydroxypicolinaldehyde

Cat. No.: B14859019
M. Wt: 141.10 g/mol
InChI Key: ZJSJOBLJDBKFJM-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxypicolinaldehyde is a fluorinated heterocyclic compound with the molecular formula C6H4FNO2 It is a derivative of picolinaldehyde, where the fluorine atom is substituted at the 4-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinaldehyde typically involves the fluorination of 6-hydroxypicolinaldehyde. One common method is the electrophilic fluorination using Selectfluor, a widely used fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, hydroxylation, and formylation under optimized conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxypicolinaldehyde undergoes various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Fluoro-6-hydroxypicolinic acid.

    Reduction: 4-Fluoro-6-hydroxy-2-picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxypicolinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxypicolinaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards biological targets. The hydroxyl and aldehyde groups also play crucial roles in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

    6-Hydroxypicolinaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-Fluoro-2-hydroxypyridine: Similar fluorinated heterocycle but with different substitution pattern affecting its chemical behavior.

    4-Fluoro-6-methoxypicolinaldehyde: Methoxy group instead of hydroxyl, leading to variations in polarity and reactivity.

Uniqueness: 4-Fluoro-6-hydroxypicolinaldehyde is unique due to the synergistic effects of the fluorine and hydroxyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound in the synthesis of novel materials and pharmaceuticals.

Properties

Molecular Formula

C6H4FNO2

Molecular Weight

141.10 g/mol

IUPAC Name

4-fluoro-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4FNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10)

InChI Key

ZJSJOBLJDBKFJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)F

Origin of Product

United States

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